molecular formula C8H7NO4 B12645326 4-Methylpyridine-2,6-dicarboxylic acid CAS No. 37645-36-6

4-Methylpyridine-2,6-dicarboxylic acid

Cat. No.: B12645326
CAS No.: 37645-36-6
M. Wt: 181.15 g/mol
InChI Key: JBEZLFAVOCTFPU-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,6-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which includes the heterocyclization of intermediate chalcones derived from aldehydes and sodium pyruvate, followed by oxidation of the methyl group . Another method involves the oxidation of 2,6-dimethylpyridines using potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of robust oxidizing agents such as potassium permanganate ensures high yields and purity of the final product. The reaction is carried out in aqueous medium at elevated temperatures to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and carboxylic acid groups allows it to form complexes with metal ions, which can influence various biochemical processes. For example, it can act as an effective extractant for the recovery of metal ions such as cadmium and lead from soils .

Comparison with Similar Compounds

Uniqueness: 4-Methylpyridine-2,6-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

37645-36-6

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-methylpyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

JBEZLFAVOCTFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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